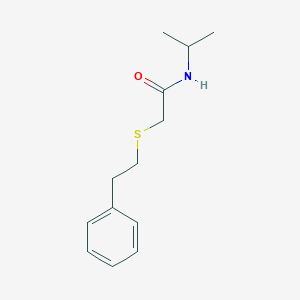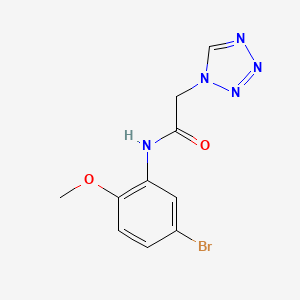
n-(5-Bromo-2-methoxyphenyl)-2-(1h-tetrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(5-Bromo-2-methoxyphenyl)-2-(1h-tetrazol-1-yl)acetamide: is a synthetic organic compound that features a brominated methoxyphenyl group and a tetrazole ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(5-Bromo-2-methoxyphenyl)-2-(1h-tetrazol-1-yl)acetamide typically involves the following steps:
Bromination: The starting material, 2-methoxyphenyl, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Tetrazole Formation: The brominated intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Acetamide Formation: Finally, the tetrazole intermediate is reacted with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 5-bromo-2-hydroxyphenyl or 5-bromo-2-formylphenyl derivatives.
Reduction: Formation of 5-methoxyphenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
n-(5-Bromo-2-methoxyphenyl)-2-(1h-tetrazol-1-yl)acetamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of n-(5-Bromo-2-methoxyphenyl)-2-(1h-tetrazol-1-yl)acetamide depends on its specific biological target. Generally, compounds with a tetrazole ring can act as bioisosteres of carboxylic acids, interacting with enzymes or receptors in a similar manner. The brominated methoxyphenyl group may enhance binding affinity or selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- n-(5-Chloro-2-methoxyphenyl)-2-(1h-tetrazol-1-yl)acetamide
- n-(5-Fluoro-2-methoxyphenyl)-2-(1h-tetrazol-1-yl)acetamide
- n-(5-Iodo-2-methoxyphenyl)-2-(1h-tetrazol-1-yl)acetamide
Uniqueness
n-(5-Bromo-2-methoxyphenyl)-2-(1h-tetrazol-1-yl)acetamide: is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets.
Properties
Molecular Formula |
C10H10BrN5O2 |
|---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
N-(5-bromo-2-methoxyphenyl)-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C10H10BrN5O2/c1-18-9-3-2-7(11)4-8(9)13-10(17)5-16-6-12-14-15-16/h2-4,6H,5H2,1H3,(H,13,17) |
InChI Key |
FGOVCSWGHPEZAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)NC(=O)CN2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


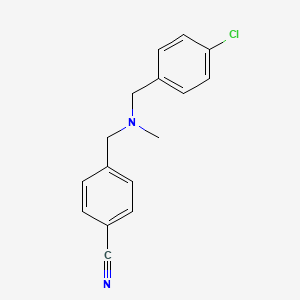
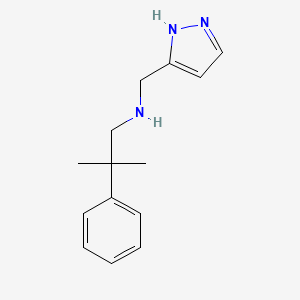
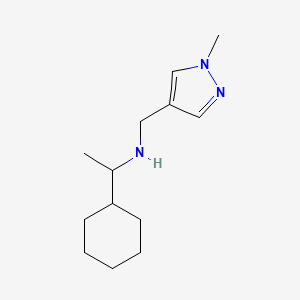
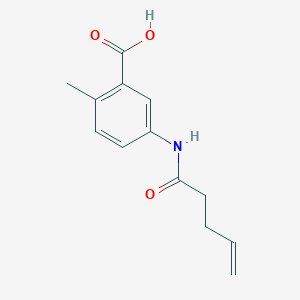

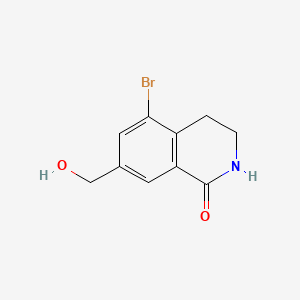
![2-(Difluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B14909204.png)
![2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide](/img/structure/B14909208.png)
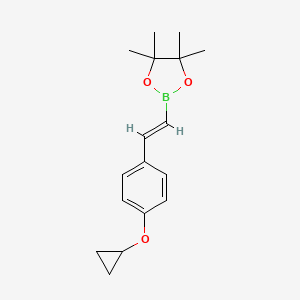
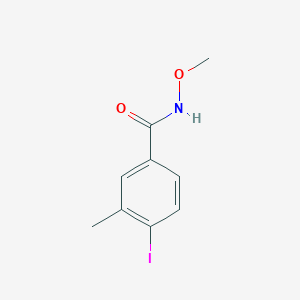

![6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B14909234.png)

